

# Sulfamethizole-D4 chemical structure and properties

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### An In-depth Technical Guide to Sulfamethizole-D4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfamethizole-D4**, a deuterated analog of the sulfonamide antibiotic Sulfamethizole. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics and methodologies for its use.

#### **Chemical Identity and Properties**

**Sulfamethizole-D4** is an isotopically labeled version of Sulfamethizole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfamethizole in various matrices.[1][2]

#### **Chemical Identifiers**



Identifier	Value	Source(s)
IUPAC Name	4-amino-2,3,5,6-tetradeuterio- N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide	[3][4][5]
CAS Number	2470130-12-0	[1][4][6]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>4</sub> N <sub>4</sub> O <sub>2</sub> S <sub>2</sub>	[1][4]
SMILES	[2H]C1=C(C(=C(C(=C1N)[2H]) [2H])S(=O) (=O)NC2=NN=C(S2)C)[2H]	[3][5][6]
InChI Key	InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3, (H,12,13)/i2D,3D,4D,5D	[1][3][6]
Synonyms	Sulfamethizol D4 (benzene D4), N1-(5-Methyl-1,3,4- thiadiazol-2-yl)sulfanilamide-d4	[1][6]

#### **Physicochemical Properties**

Quantitative experimental data for **Sulfamethizole-D4** is limited. The properties of its non-deuterated parent compound, Sulfamethizole, are provided for reference.

Table 1: Properties of Sulfamethizole-D4



Property	Value	Source(s)
Molecular Weight	274.36 g/mol	[4][6]
Exact Mass	274.0496 Da	[4][5][7]
Purity	≥98% Chemical Purity; ≥98 atom % D	[4]
Form	Neat Solid	[4][6]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Table 2: Properties of Sulfamethizole (Non-Deuterated Parent Compound)

Property	Value	Source(s)
Molecular Weight	270.3 g/mol	[8]
Physical Description	White crystalline powder	[8][9]
Water Solubility	1:2,000 (0.5 mg/mL)	[9]
CAS Number	144-82-1	[8]

#### **Mechanism of Action and Application**

The parent compound, Sulfamethizole, is a broad-spectrum sulfonamide antibiotic.[2][9] It acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][8] This inhibition is competitive with the natural substrate, para-aminobenzoic acid (PABA), thereby halting bacterial growth.[10]

**Sulfamethizole-D4**'s primary application is as an internal standard for the quantification of Sulfamethizole by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.



#### **Experimental Protocols**

While specific synthesis protocols for **Sulfamethizole-D4** are proprietary, its preparation would generally involve the condensation of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with a deuterated precursor.

A representative experimental protocol for its use in quantifying sulfonamides in a complex matrix, such as wastewater, is detailed below. This method is adapted from established procedures for similar analytes.[11]

#### Sample Preparation and Solid-Phase Extraction (SPE)

- Sample Collection: Collect 50 mL of the sample matrix (e.g., wastewater effluent).
- Dilution & Fortification: Dilute the sample with 200 mL of deionized water. Acidify to pH 4.
- Internal Standard Spiking: Add a known amount (e.g., 5 ng) of Sulfamethizole-D4 solution (the internal standard) to the sample. This step is crucial for assessing potential losses during the analytical procedure.[11]
- Solid-Phase Extraction:
  - o Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
  - Percolate the diluted and spiked sample through the cartridge at a flow rate of 5 mL/min.
     [11]
  - Wash the cartridge with deionized water to remove interferences.
  - Elute the analytes and the internal standard with an appropriate solvent, such as methanol
    or acetonitrile.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[12]

#### **UPLC-MS/MS Analysis**



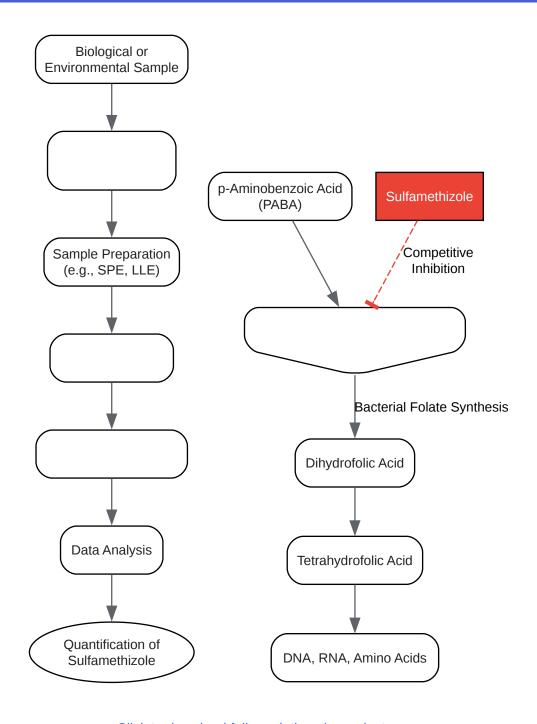
- Chromatographic Separation:
  - System: Ultra-Performance Liquid Chromatography (UPLC) system.
  - Column: A suitable C18 column.
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[12]
  - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection:
  - System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive mode.[12]
  - Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sulfamethizole and Sulfamethizole-D4. The transition for Sulfamethizole-D4 will be shifted by +4 m/z compared to the unlabeled compound.
- Quantification:
  - Generate a calibration curve using standards of unlabeled Sulfamethizole.
  - Calculate the ratio of the peak area of the analyte (Sulfamethizole) to the peak area of the internal standard (Sulfamethizole-D4).[11]
  - Determine the concentration of Sulfamethizole in the original sample by comparing this ratio to the calibration curve.

## Visualizations Chemical Structure

Caption: Chemical structure of Sulfamethizole-D4.

#### **Analytical Workflow**





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